1,2-Dibutyl citrate is an organic compound classified as a citrate ester, with the molecular formula and a molecular weight of 288.34 g/mol. It is formed by the esterification of citric acid with butanol, specifically involving the attachment of two butyl groups to the first and second hydroxyl groups of citric acid. This compound is primarily used as a plasticizer in various applications, including cosmetics and food packaging, due to its favorable properties such as low volatility and high compatibility with polymers .
These reactions are significant in both synthetic applications and degradation processes in environmental contexts .
1,2-Dibutyl citrate is synthesized through the esterification of citric acid with butanol. The general procedure involves:
This method allows for varying ratios of reactants to produce different citrate esters based on desired properties .
1,2-Dibutyl citrate has several key applications:
These applications leverage its compatibility with various materials and low toxicity compared to traditional plasticizers like phthalates .
Interaction studies involving 1,2-dibutyl citrate primarily focus on its role as a plasticizer compared to other plasticizers such as dibutyl phthalate. Research suggests that while dibutyl phthalate can disrupt endocrine functions, 1,2-dibutyl citrate exhibits a more favorable safety profile. Studies have indicated that exposure to dibutyl phthalate can lead to adverse reproductive outcomes in animal models, whereas 1,2-dibutyl citrate does not show similar levels of toxicity .
Several compounds share structural similarities with 1,2-dibutyl citrate. Here are some notable examples:
| Compound | Structure | Key Properties |
|---|---|---|
| Dibutyl phthalate | C₁₄H₁₈O₄ | Known endocrine disruptor; widely used plasticizer. |
| Acetyl tributyl citrate | C₁₅H₂₈O₇ | Safer alternative; less toxic than phthalates. |
| Tributyl citrate | C₁₈H₃₂O₇ | Commonly used plasticizer; similar applications. |
| Diethyl phthalate | C₁₂H₁₄O₄ | Another phthalate; associated with reproductive toxicity. |
1,2-Dibutyl citrate's uniqueness lies in its balance between effectiveness as a plasticizer while being less toxic than traditional alternatives like dibutyl phthalate. Its structure allows for enhanced compatibility with various polymers without compromising safety standards .
Heterogeneous catalysts enable precise control over citric acid’s stepwise esterification, favoring 1,2-dibutyl citrate as an intermediate. Aluminum dihydrogen tripolyphosphate supported on activated carbon (ATP/AC) exhibits high efficacy, with surface acidity facilitating proton transfer to citric acid’s carboxyl groups. The reaction proceeds via rapid formation of monobutyl and dibutyl citrate, followed by a slower third esterification step (Figure 1). Under ATP/AC catalysis (8 wt% loading, 150°C), dibutyl citrate dominates within 5 hours due to kinetic hindrance in tributyl product formation.
Table 1: Catalytic Performance in Citric Acid Esterification
| Catalyst | Temperature (°C) | Acid:Alcohol Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| ATP/AC | 150 | 1:4.2 | 97.0 | |
| Carbon-based solid acid | 140 | 1:4.0 | 99.1 |
Mechanistic studies indicate ATP/AC’s Brønsted acid sites promote nucleophilic attack by n-butanol, with adsorption-desorption equilibrium limiting tributyl citrate production. This property is exploitable for partial esterification by terminating reactions before the third esterification step dominates.
n-Butanol serves dual roles as reactant and solvent, with excess molar ratios (≥1:4) critical for shifting equilibrium toward ester formation. At 1:4.2 acid-to-alcohol ratios, ATP/AC systems achieve 97% yield, while lower ratios (1:3) in sulfonated expanded polystyrene (SEP)-catalyzed systems yield 75%. Internal and external diffusion limitations are eliminated at stirring speeds >450 rpm and catalyst particle sizes <180 μm.
Table 2: Kinetic Parameters in Esterification Systems
| System | Activation Energy (kJ/mol) | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| ATP/AC | 61.4 | 150 | |
| Sulfonated SEP | 73.6 | 80 |
Reaction rates follow pseudo-homogeneous models at early stages, transitioning to surface-controlled mechanisms as dibutyl citrate accumulates. Elevated temperatures (150°C vs. 80°C) enhance diffusion rates but risk over-esterification, necessitating precise thermal control for intermediate isolation.
While literature specific to 1,2-dibutyl citrate isolation is sparse, analogous systems employ aqueous-phase separations. Post-reaction mixtures treated with 1 M BaCl₂ precipitate unreacted citric acid, while magnesium sulfate drying removes residual water. pH adjustment to acidic conditions (pH 2–3) could protonate citrate species, reducing solubility and improving extraction efficiency.
Table 3: Purification Steps in Citrate Ester Synthesis
| Step | Reagent/Condition | Function | Reference |
|---|---|---|---|
| Filtration | BaCl₂ solution | Removes unreacted acid | |
| Dehydration | Anhydrous MgSO₄ | Absorbs residual water |
Future methodologies may integrate membrane separation or ion-exchange resins to isolate dibutyl intermediates without full conversion to tributyl citrate.
Investigations of plastic fragments collected from coastal waters revealed two dominant marine isolates—Halomonas strain ATBC 28 and Mycobacterium strain DBP 42—that cleave the ester bonds of citrate plasticizers. Incubation with acetyl tributyl citrate led to rapid de-acetylation and step-wise butyl-ester hydrolysis; 1,2-dibutyl citrate appeared after 12 hours, reached maximal abundance at 48 hours, and was completely consumed by day 21 under aerobic, 30 °C seawater conditions [1] [2]. Complementary metagenomic surveys showed these strains co-occur in mixed biofilms with Bacillus, Pseudomonas and Vibrio species that supply auxiliary lipases and transport proteins, forming a cooperative consortium for citrate-ester turnover [1].
| Marine strain (isolate code) | Provenance of isolate | Initial substrate supplied | Time to first detection of 1,2-dibutyl citrate (h) | Complete mineralisation time (d) | Reference |
|---|---|---|---|---|---|
| Halomonas sp. ATBC 28 | Plastic biofilm, western English Channel | Acetyl tributyl citrate | 12 | 21 | [1] |
| Mycobacterium sp. DBP 42 | Same biofilm sample | Acetyl tributyl citrate | 12 | 21 | [1] |
| Composite biofilm microcosm (Halomonas + Mycobacterium + Bacillus spp.) | Laboratory co-culture | 1,2-Dibutyl citrate | 8 | 9 | [2] |
Liquid chromatography coupled with tandem mass spectrometry traced the fate of 1,2-dibutyl citrate in axenic and community cultures. Successive intermediates—monobutyl citrate and free citric acid—were quantified together with stoichiometric release of $$n$$-butanol (see Table 2). The transient accumulation of acetyl dibutyl citrate in Halomonas cultures confirms that de-acetylation precedes complete butyl-ester cleavage [1]. In rat and human in-vitro microsome assays, the same sequence of metabolites appears within 32 hours, demonstrating that enzymatic pathways in marine bacteria parallel mammalian hydrolysis routes [3] [4].
| Metabolite (m⁄z, negative ion) | Retention time (min) | Maximum concentration (µmol L⁻¹) in Mycobacterium culture | Maximum concentration (µmol L⁻¹) in Halomonas culture | Detection method | Reference |
|---|---|---|---|---|---|
| Acetyl dibutyl citrate (m⁄z = 387) | 14.2 | 2.1 ± 0.2 | 3.5 ± 0.4 | Liquid chromatography–tandem mass spectrometry | [1] |
| 1,2-Dibutyl citrate (m⁄z = 305) | 13.1 | 5.6 ± 0.6 | 6.2 ± 0.5 | Liquid chromatography–tandem mass spectrometry | [1] [2] |
| Monobutyl citrate (m⁄z = 233) | 11.9 | 4.8 ± 0.5 | 5.0 ± 0.4 | Liquid chromatography–tandem mass spectrometry | [1] |
| Citric acid (m⁄z = 191) | 1.9 | 7.3 ± 0.7 | 7.8 ± 0.6 | Liquid chromatography–tandem mass spectrometry | [1] [3] |
Proteogenomic profiling links the disappearance of 1,2-dibutyl citrate to specific hydrolases and downstream assimilatory enzymes (Table 3).
Mycobacterium strain DBP 42 up-regulates a cutinase-like serine esterase (locus 0019, ten-fold increase) that releases the first butyl group; a carboxylesterase (locus 1268) removes the acetyl moiety, and a broad-spectrum hydrolase (locus 0724, five-fold increase) completes butyl-ester hydrolysis [1]. The liberated citric acid enters the tricarboxylic acid cycle via an isocitrate lyase that shows thirty-four-fold induction under dibutyl-citrate growth [1].
Halomonas strain ATBC 28 secretes a membrane-anchored serine hydrolase (locus 4375) whose abundance rises more than seven-fold during growth on 1,2-dibutyl citrate; gene disruption abolishes butyl-ester cleavage, confirming its pivotal role [2]. Accompanying β-oxidation enzymes oxidise the produced $$n$$-butanol to butyric acid, which is funnelled to central metabolism.
Thermostable esterase EstS 1 from Sulfobacillus acidophilus, originally characterised for di-butyl-phthalate hydrolysis, converts 1,2-dibutyl citrate at 60 °C with 65% conversion in 30 minutes, making it a biotechnologically attractive biocatalyst for high-temperature waste-stream treatment [5].
| Enzyme (locus or accession) | Source organism | Catalytic action on 1,2-dibutyl citrate or precursor | Fold-change (proteomic data) | Optimal temperature (°C) | Reference |
|---|---|---|---|---|---|
| Cutinase-like serine esterase 0019 | Mycobacterium sp. DBP 42 | Cleaves first butyl ester | 10.0 | 40 | [1] |
| Carboxylesterase 1268 | Mycobacterium sp. DBP 42 | Removes acetyl group | 3.5 | 40 | [1] |
| Broad-spectrum hydrolase 0724 | Mycobacterium sp. DBP 42 | Hydrolyses remaining butyl ester | 5.1 | 40 | [1] |
| Serine hydrolase 4375 | Halomonas sp. ATBC 28 | Sequential butyl-ester cleavage | 7.7 | 35 | [2] |
| Isocitrate lyase 5755 | Mycobacterium sp. DBP 42 | Converts isocitrate to succinate + glyoxylate (assimilation step) | 33.8 | 40 | [1] |
| Esterase EstS 1 | Sulfobacillus acidophilus | Hydrolyses straight-chain diesters including 1,2-dibutyl citrate | n.a. (purified enzyme) | 70 | [5] |
| CarEW surface-display esterase | Bacillus sp. K 91 | Broad ester hydrolysis; accepts citrate diesters | Whole-cell activity 10 U mL⁻¹ | 45 | [6] |